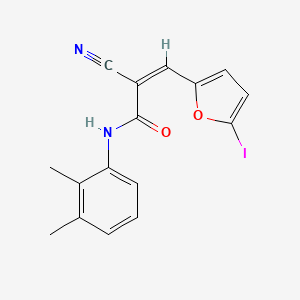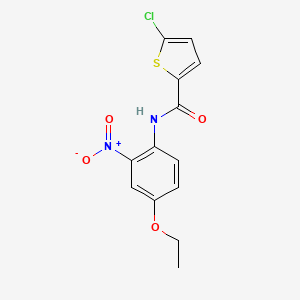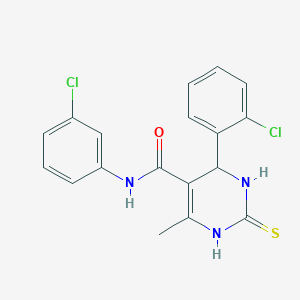![molecular formula C13H16N2O B5111258 1-[3-(4-methylphenoxy)propyl]-1H-imidazole](/img/structure/B5111258.png)
1-[3-(4-methylphenoxy)propyl]-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(4-methylphenoxy)propyl]-1H-imidazole, also known as MPPIM, is a synthetic compound that belongs to the class of imidazole derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and chemical biology.
Applications De Recherche Scientifique
1-[3-(4-methylphenoxy)propyl]-1H-imidazole has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, 1-[3-(4-methylphenoxy)propyl]-1H-imidazole has been investigated as a potential therapeutic agent for the treatment of cancer, inflammation, and neurological disorders. In drug discovery, 1-[3-(4-methylphenoxy)propyl]-1H-imidazole has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles. In chemical biology, 1-[3-(4-methylphenoxy)propyl]-1H-imidazole has been employed as a tool compound for the study of protein-protein interactions.
Mécanisme D'action
The mechanism of action of 1-[3-(4-methylphenoxy)propyl]-1H-imidazole is not fully understood, but it is believed to involve the modulation of protein-protein interactions. 1-[3-(4-methylphenoxy)propyl]-1H-imidazole has been shown to bind to the 14-3-3 protein, a key regulator of several cellular processes, including cell cycle progression, apoptosis, and signal transduction. By binding to the 14-3-3 protein, 1-[3-(4-methylphenoxy)propyl]-1H-imidazole may disrupt the interaction between the 14-3-3 protein and its target proteins, leading to altered cellular signaling pathways.
Biochemical and Physiological Effects
1-[3-(4-methylphenoxy)propyl]-1H-imidazole has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In cancer cells, 1-[3-(4-methylphenoxy)propyl]-1H-imidazole has been reported to induce cell cycle arrest and apoptosis, leading to decreased cell proliferation and tumor growth. In inflammation models, 1-[3-(4-methylphenoxy)propyl]-1H-imidazole has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, leading to decreased inflammation and tissue damage. In neurological disorders, 1-[3-(4-methylphenoxy)propyl]-1H-imidazole has been shown to improve cognitive function and reduce neuroinflammation, suggesting a potential therapeutic role in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
1-[3-(4-methylphenoxy)propyl]-1H-imidazole has several advantages for lab experiments, including its high purity, stability, and availability. 1-[3-(4-methylphenoxy)propyl]-1H-imidazole can be easily synthesized in large quantities, making it a cost-effective tool compound for research. However, 1-[3-(4-methylphenoxy)propyl]-1H-imidazole also has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high concentrations. Careful dose-response studies should be conducted to determine the optimal concentration range for 1-[3-(4-methylphenoxy)propyl]-1H-imidazole in different experimental settings.
Orientations Futures
There are several future directions for the research on 1-[3-(4-methylphenoxy)propyl]-1H-imidazole. First, further studies are needed to elucidate the exact mechanism of action of 1-[3-(4-methylphenoxy)propyl]-1H-imidazole and its binding partners. Second, the potential therapeutic applications of 1-[3-(4-methylphenoxy)propyl]-1H-imidazole in various diseases should be explored in more detail, including in vivo studies in animal models. Third, the development of new 1-[3-(4-methylphenoxy)propyl]-1H-imidazole derivatives with improved pharmacokinetic and pharmacodynamic properties should be pursued to enhance their therapeutic potential. Fourth, the use of 1-[3-(4-methylphenoxy)propyl]-1H-imidazole as a tool compound for the study of protein-protein interactions should be expanded to other cellular pathways and processes. Finally, the potential applications of 1-[3-(4-methylphenoxy)propyl]-1H-imidazole in other fields of science, such as materials science and nanotechnology, should be investigated.
Méthodes De Synthèse
The synthesis of 1-[3-(4-methylphenoxy)propyl]-1H-imidazole involves the reaction of 4-methylphenol with 3-bromopropylamine, followed by the cyclization of the resulting intermediate with imidazole-1-carboxaldehyde. The final product is obtained after purification through column chromatography. The yield of 1-[3-(4-methylphenoxy)propyl]-1H-imidazole is around 50%, and the purity can be increased through recrystallization.
Propriétés
IUPAC Name |
1-[3-(4-methylphenoxy)propyl]imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-12-3-5-13(6-4-12)16-10-2-8-15-9-7-14-11-15/h3-7,9,11H,2,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBMJKUZAILIVOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(4-methylphenoxy)propyl]-1H-imidazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(2-furyl)benzyl]-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5111196.png)
![N~1~-allyl-N~2~-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5111199.png)
![methyl 4-[(6,7-dimethyl-3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]benzoate](/img/structure/B5111201.png)

![4-[(1-methyl-4-nitro-1H-imidazol-5-yl)thio]-7,8,9,10-tetrahydro-6H-pyrimido[4',5':4,5]pyrrolo[1,2-a]azepine-11-carbonitrile](/img/structure/B5111214.png)

![N-(3,4-difluorophenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5111231.png)
![4-(4-{[4-(2-chlorobenzyl)-4-(hydroxymethyl)-1-piperidinyl]methyl}phenyl)-3-butyn-1-ol](/img/structure/B5111235.png)
![N~2~-(4-chlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5111246.png)
![1-(2-ethoxyphenyl)-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B5111254.png)
![N-{5-[3-(4-morpholinyl)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide](/img/structure/B5111263.png)
![2-[4-(2-chlorobenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5111268.png)
